

In-Depth Technical Guide: The Crystal Structure and Stereochemistry of Protolichesterinic Acid

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Compound of Interest

Compound Name: *Protolichesterinic acid*

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Abstract

Protolichesterinic acid, a naturally occurring γ -lactone found in various lichen species, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. A thorough understanding of its three-dimensional structure and stereochemistry is paramount for elucidating its mechanism of action and for guiding rational drug design and development efforts. This technical guide provides a comprehensive overview of the crystal structure and stereochemical features of **protolichesterinic acid**. While a definitive single-crystal X-ray diffraction study for **protolichesterinic acid** itself is not publicly available, this guide presents detailed crystallographic data from a closely related paraconic acid, (+)-nephrosteranic acid, as a representative model. This is supplemented with established stereochemical information for **protolichesterinic acid** and detailed experimental protocols relevant to the crystallographic determination of such natural products.

Stereochemistry of Protolichesterinic Acid

Protolichesterinic acid possesses two chiral centers within its γ -lactone ring, leading to the possibility of multiple stereoisomers. The absolute stereochemistry of the naturally occurring **(-)-protolichesterinic acid** has been unequivocally established as (2S, 3R) through total synthesis.^[1] Its IUPAC name is (2S,3R)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic

acid.^[2]^[3] The specific rotation of the (+)-enantiomer is $[\alpha]D +12^\circ$ in chloroform, while the (-)-enantiomer exhibits a rotation of $[\alpha]D -12^\circ$ in the same solvent.

Crystal Structure of a Representative Paraconic Acid: (+)-Nephrosteranic Acid

Due to the lack of publicly available single-crystal X-ray diffraction data for **protolichesterinic acid**, this guide presents the crystallographic data for (+)-nephrosteranic acid, a structurally similar paraconic acid. This data provides valuable insights into the expected solid-state conformation and packing of **protolichesterinic acid**. The crystal structure of (+)-nephrosteranic acid was determined by Schleth et al. and the data is available from the Cambridge Structural Database (CSD).

Crystallographic Data

The following table summarizes the key crystallographic data for (+)-nephrosteranic acid.

Parameter	Value
Chemical Formula	C ₁₉ H ₃₄ O ₄
Formula Weight	326.47
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	9.534(2)
b (Å)	11.234(2)
c (Å)	18.234(4)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1953.5(7)
Z	4
Density (calculated) (Mg/m ³)	1.110
Absorption Coefficient (mm ⁻¹)	0.078
F(000)	720

Table 1: Crystal data and structure refinement for (+)-nephrosteranic acid.

Selected Bond Lengths and Angles

The tables below present selected intramolecular bond lengths and angles for (+)-nephrosteranic acid, providing a quantitative description of its molecular geometry.

Bond	Length (Å)
O1-C1	1.355(3)
O2-C1	1.204(3)
O3-C4	1.465(3)
O4-C4	1.196(3)
C1-C2	1.517(4)
C2-C3	1.532(4)
C3-C4	1.514(4)
C3-C5	1.543(4)

Table 2: Selected bond lengths for (+)-nephrosteranic acid.

Atoms	Angle (°)
O1-C1-O2	120.9(2)
O1-C1-C2	117.8(2)
O2-C1-C2	121.3(2)
C1-C2-C3	110.2(2)
C2-C3-C4	102.1(2)
C2-C3-C5	113.4(2)
C4-C3-C5	111.1(2)
O3-C4-O4	124.1(2)
O3-C4-C3	110.8(2)
O4-C4-C3	125.1(2)

Table 3: Selected bond angles for (+)-nephrosteranic acid.

Experimental Protocols

The determination of the crystal structure and absolute stereochemistry of a natural product like **protolichesterinic acid** involves a series of well-defined experimental procedures.

Isolation and Purification

Protolichesterinic acid is typically isolated from lichen species such as *Cetraria islandica*. A common method involves extraction with a non-polar solvent like petroleum ether, followed by crystallization. Further purification to obtain single crystals suitable for X-ray diffraction can be achieved using techniques like size-exclusion chromatography and centrifugal partition chromatography.

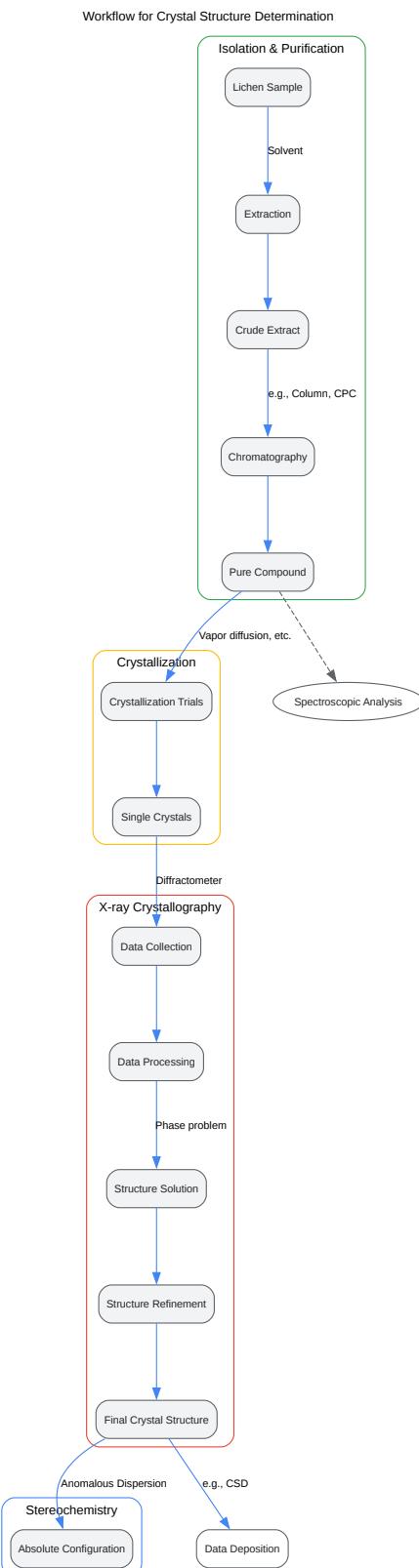
Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for single-crystal X-ray diffraction analysis.

- **Crystal Mounting:** A suitable single crystal of the purified compound is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of frames at different crystal orientations.
- **Data Processing:** The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.
- **Structure Solution:** The processed data is used to solve the phase problem and generate an initial electron density map.
- **Structure Refinement:** The atomic positions and displacement parameters are refined against the experimental data to obtain the final crystal structure.
- **Absolute Stereochemistry Determination:** The absolute configuration of a chiral molecule can be determined using anomalous dispersion effects, typically by collecting data at a wavelength that is close to an absorption edge of one of the atoms in the crystal. The Flack parameter is a key indicator used to confirm the correct enantiomer.

Workflow for Crystal Structure and Stereochemistry Determination

The following diagram illustrates the logical workflow from isolation of the natural product to the final determination of its crystal structure and absolute stereochemistry.



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